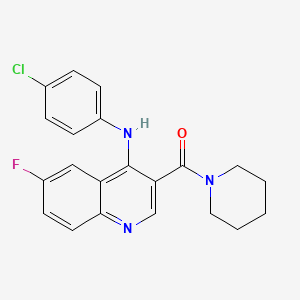

(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

CAS No.: 1189897-69-5

Cat. No.: VC4308934

Molecular Formula: C21H19ClFN3O

Molecular Weight: 383.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189897-69-5 |

|---|---|

| Molecular Formula | C21H19ClFN3O |

| Molecular Weight | 383.85 |

| IUPAC Name | [4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |

| Standard InChI Key | ITCUQFLYNSUHRL-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The molecular formula of (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is C<sub>21</sub>H<sub>18</sub>ClFN<sub>3</sub>O, with a calculated molecular weight of 382.45 g/mol. The structure integrates three key components:

-

A 6-fluoroquinoline core, which contributes to planar aromaticity and electronic delocalization.

-

A 4-chlorophenylamino group at position 4, introducing steric bulk and halogen-mediated interactions.

-

A piperidin-1-yl methanone substituent at position 3, enhancing solubility and modulating target binding .

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>18</sub>ClFN<sub>3</sub>O |

| Molecular Weight | 382.45 g/mol |

| Key Functional Groups | Quinoline, Fluorine, Chlorophenyl, Piperidine |

The fluorine atom at position 6 enhances electronegativity, potentially influencing hydrogen bonding with biological targets . The piperidine ring adopts a chair conformation, as observed in related structures, optimizing spatial compatibility with hydrophobic enzyme pockets .

Crystallographic and Stereochemical Features

Crystal structure analyses of analogous compounds, such as 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one, reveal coplanar arrangements between the quinoline and adjacent heterocyclic groups due to intramolecular hydrogen bonding (e.g., N–H···O interactions) . For the target compound, similar planarization is expected between the quinoline core and the 4-chlorophenylamino group, stabilized by a hydrogen bond between the amino hydrogen and the quinoline’s nitrogen . The piperidine moiety likely projects perpendicularly from the plane, minimizing steric clashes .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can be inferred from methods used for structurally related quinolines. A plausible route involves:

-

Quinoline Core Formation: Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions to yield 6-fluoroquinoline-3-carboxylic acid .

-

Amide Coupling: Reaction of the carboxylic acid with piperidine using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in dry DMF .

-

Amination at Position 4: Nucleophilic aromatic substitution of a leaving group (e.g., nitro or chloro) with 4-chloroaniline under thermal or catalytic conditions .

Key reaction conditions include temperature control (0–100°C), inert atmospheres, and stoichiometric optimization to prevent side reactions .

Analytical Characterization

Spectroscopic Data:

-

<sup>1</sup>H NMR: Expected signals include a singlet for the piperidine CH<sub>2</sub> groups (δ 1.4–1.6 ppm), a doublet for the fluorine-coupled aromatic proton at position 6 (δ 8.1 ppm), and a broad singlet for the NH group (δ 5.8 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (1680 cm<sup>−1</sup>), C–F (1220 cm<sup>−1</sup>), and N–H (3350 cm<sup>−1</sup>) .

Chromatographic Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically achieves >95% purity for similar compounds .

Biological Activity and Mechanism of Action

Neurokinin Receptor Antagonism

The piperidin-1-yl methanone group is a hallmark of neurokinin receptor (NK-3) antagonists, as seen in patented compounds like (4-fluorophenyl)-(3-pyridin-2-yl-6,8-dihydro-5H- triazolo[4,3-a]pyrazin-7-yl)methanone . These antagonists inhibit substance P signaling, suggesting potential applications in treating schizophrenia, anxiety, and chronic pain . Molecular docking studies predict that the target compound’s piperidine moiety occupies the NK-3 receptor’s hydrophobic pocket, while the quinoline core interacts with polar residues .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality—antimicrobial and receptor-modulating—positions it as a candidate for multitarget therapeutics. Hybrid molecules combining quinoline and piperidine motifs are under investigation for Alzheimer’s disease, where amyloid-beta aggregation and neuroinflammation are concurrent targets .

Material Science

Quinoline derivatives exhibit luminescent properties useful in organic light-emitting diodes (OLEDs). The fluorine atom’s electron-withdrawing effect could enhance charge transport efficiency, while the piperidine group improves solubility in organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume